molecular formula C5H13ClN2O B3332909 2-Aminopentanamide hydrochloride CAS No. 93029-42-6

2-Aminopentanamide hydrochloride

Cat. No.: B3332909
CAS No.: 93029-42-6
M. Wt: 152.62 g/mol
InChI Key: BKHOLEXUVFOVRH-UHFFFAOYSA-N
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Description

2-Aminopentanamide hydrochloride is an organic compound with the molecular formula C5H13ClN2O. It is a derivative of pentanamide, where an amino group is attached to the second carbon atom, and it is combined with hydrochloric acid to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Aminopentanamide hydrochloride typically involves the synthesis of 2-aminopentanamide followed by its conversion to the hydrochloride salt. One common method involves the reaction of 2-aminopentanoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield 2-aminopentanamide. The final step involves the addition of hydrochloric acid to form this compound .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The process may involve the use of biotransformation methods to prepare the intermediate compounds, followed by chemical synthesis to achieve the final product. The reaction conditions are optimized for high yield and purity, and the process is designed to be environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Aminopentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-Aminopentanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 2-Aminopentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also act as a precursor for the synthesis of other biologically active molecules, thereby exerting its effects indirectly .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobutanamide hydrochloride
  • 2-Aminopropanamide hydrochloride
  • 2-Aminohexanamide hydrochloride

Uniqueness

2-Aminopentanamide hydrochloride is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility in synthetic applications and potential therapeutic properties make it a valuable compound in scientific research .

Properties

IUPAC Name

2-aminopentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHOLEXUVFOVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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